
2,4,8-Triclorodibenzofurano
Descripción general
Descripción
2,4,8-Trichlorodibenzofuran (2,4,8-TCDF) is a chlorinated dibenzofuran (CDF) that is a persistent organic pollutant (POP) with potentially hazardous health effects. It is known to be toxic to plants, animals, and humans and has been found in air, water, and soil in many parts of the world. 2,4,8-TCDF is formed through the combustion of chlorinated compounds and has been found in the environment as a result of industrial processes such as pulp and paper bleaching, pesticide manufacturing, and waste incineration.
Aplicaciones Científicas De Investigación
Investigación Química
“2,4,8-Triclorodibenzofurano” is a chemical compound used in various chemical research {svg_1} {svg_2}. It is often used as a reference compound in analytical chemistry {svg_3}.
Toxicología Ambiental
“this compound” is a type of polychlorinated dibenzofuran (PCDF), which are environmental pollutants. It is used in environmental toxicology studies to understand the impact and behavior of these pollutants {svg_4}.
Estudios de Biodegradación
Se ha realizado investigación sobre la biodegradación de “this compound”. In one study, the metabolite isolated from the turnover experiments performed with “2,4,8-Trichlorodibenzofuran” was identified as "6,8-dichloro-2-methyl-4H-chromen-4-one" {svg_5}. This helps in understanding how these compounds break down in the environment {svg_6}.
Investigación Farmacéutica
Si bien no se usa directamente en productos farmacéuticos, “this compound” and similar compounds are often studied for their effects on biological systems. This can lead to insights that are useful in drug development {svg_7}.
Ciencia de Materiales
En la ciencia de materiales, “this compound” can be used in the synthesis of new materials. Its properties can influence the characteristics of the resulting material {svg_8}.
Mecanismo De Acción
Target of Action
The primary target of 2,4,8-Trichlorodibenzofuran is the Aryl hydrocarbon receptor (AhR) . The AhR is a ligand-activated transcriptional activator that binds to the XRE promoter region of genes it activates .
Mode of Action
2,4,8-Trichlorodibenzofuran interacts with the AhR, leading to changes in gene expression. As a ligand, it binds to the AhR, activating it and allowing it to bind to the XRE promoter region of genes . This interaction results in changes in the transcription of these genes, leading to alterations in cellular processes.
Biochemical Pathways
It is known that the activation of the ahr can lead to changes in various cellular processes, including cell cycle regulation, immune response, and xenobiotic metabolism . The downstream effects of these changes can vary widely, depending on the specific genes affected.
Result of Action
The molecular and cellular effects of 2,4,8-Trichlorodibenzofuran’s action are largely dependent on the specific genes affected by its interaction with the AhR. These effects can include changes in cell proliferation, differentiation, and apoptosis, as well as alterations in immune response and xenobiotic metabolism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4,8-Trichlorodibenzofuran. For example, the presence of other pollutants or chemicals can affect its bioavailability and toxicity. Additionally, factors such as temperature, pH, and light exposure can influence its stability and degradation .
Análisis Bioquímico
Biochemical Properties
2,4,8-Trichlorodibenzofuran plays a role in biochemical reactions by interacting with various enzymes and proteins. It is known to activate the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes, such as the CYP1A1 gene . This activation is mediated through its function as a ligand-activated transcriptional activator, binding to the xenobiotic response element (XRE) promoter region of the genes it activates . Additionally, 2,4,8-Trichlorodibenzofuran mediates biochemical and toxic effects of halogenated aromatic hydrocarbons and is involved in cell-cycle regulation .
Cellular Effects
2,4,8-Trichlorodibenzofuran has various effects on different types of cells and cellular processes. It can cause vomiting, diarrhea, anemia, more frequent lung infections, numbness, and other effects on the nervous system . Additionally, it can induce mild changes in the liver, although no permanent liver damage has been observed in people who ingested chlorinated dibenzofurans . The compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of 2,4,8-Trichlorodibenzofuran involves its role as a ligand-activated transcriptional activator. It binds to the XRE promoter region of genes it activates, leading to the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes . This interaction results in the mediation of biochemical and toxic effects of halogenated aromatic hydrocarbons. Additionally, 2,4,8-Trichlorodibenzofuran is involved in cell-cycle regulation and likely plays an important role in the development and maturation of various tissues .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,4,8-Trichlorodibenzofuran can change over time. The compound’s stability and degradation, as well as its long-term effects on cellular function, have been studied in both in vitro and in vivo settings. For instance, the bacteria Sphingomonas sp RW1 can catabolize 2,4,8-Trichlorodibenzofuran, yielding small quantities of oxidation products . This indicates that the compound can undergo biodegradation, which may influence its temporal effects in laboratory settings.
Dosage Effects in Animal Models
The effects of 2,4,8-Trichlorodibenzofuran vary with different dosages in animal models. At lower doses, the compound may cause mild toxic effects, while higher doses can lead to more severe adverse effects. For example, chlorinated dibenzofurans, including 2,4,8-Trichlorodibenzofuran, are known to cause vomiting, diarrhea, anemia, and other health issues . The threshold effects and toxic or adverse effects at high doses have been observed in various studies, highlighting the importance of dosage considerations in animal models.
Metabolic Pathways
2,4,8-Trichlorodibenzofuran is involved in metabolic pathways that include interactions with specific enzymes and cofactors. The bacteria Sphingomonas sp RW1 can metabolize 2,4,8-Trichlorodibenzofuran, producing metabolites such as 6,8-dichloro-2-methyl-4H-chromen-4-one . This indicates that the compound can undergo biotransformation through specific metabolic pathways, which may affect its overall toxicity and persistence in the environment.
Transport and Distribution
The transport and distribution of 2,4,8-Trichlorodibenzofuran within cells and tissues involve interactions with various transporters and binding proteins. The compound’s localization and accumulation can be influenced by these interactions, affecting its overall activity and function. For instance, the compound’s physicochemical properties, such as its hydrophobicity, may play a role in its distribution within biological systems .
Subcellular Localization
2,4,8-Trichlorodibenzofuran’s subcellular localization can impact its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall biochemical effects .
Propiedades
IUPAC Name |
2,4,8-trichlorodibenzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl3O/c13-6-1-2-11-8(3-6)9-4-7(14)5-10(15)12(9)16-11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJURXKWTCOMRCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C3=C(O2)C(=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80203017 | |
| Record name | 2,4,8-Trichlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54589-71-8 | |
| Record name | 2,4,8-Trichlorodibenzofuran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54589-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,8-Trichlorodibenzofuran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054589718 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,8-Trichlorodibenzofuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80203017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,8-trichlorodibenzofuran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.843 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,8-TRICHLORODIBENZOFURAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ER7QB1460O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main sources of 2,4,8-Trichlorodibenzofuran in the environment?
A1: A primary source of 2,4,8-Trichlorodibenzofuran is the incomplete combustion of chlorine-containing waste, especially in processes like incineration. []
Q2: Can 2,4,8-Trichlorodibenzofuran be degraded naturally?
A2: Yes, various fungal species, including Trametes versicolor U80, Phanerochaete chrysosporium, Coriolus versicolor, and a Cerrena sp., have demonstrated the ability to degrade 2,4,8-TCDF in both liquid media and soil. [, , , ] This biodegradation process shows promise for environmentally friendly remediation strategies.
Q3: How efficient is the fungal degradation of 2,4,8-Trichlorodibenzofuran?
A3: The efficiency of degradation varies depending on the fungal species, incubation time, and environmental factors. For instance, Phanerochaete chrysosporium achieved a 75.9% degradation rate of 2,4,8-TCDF after 30 days of incubation. [] Interestingly, the degradation efficiency seems to decrease with increasing chlorine substitution on the dibenzofuran molecule. []
Q4: Are there any methods to enhance the biodegradation of 2,4,8-Trichlorodibenzofuran by fungi?
A4: Research indicates that supplementing the growth medium with glucose as a carbon source and Tween 80 as a surfactant significantly improves the degradation rate of 2,4,8-TCDF by Trametes versicolor U80. [] Additionally, using lignocellulosic supports like wood meal for fungal growth further enhances the degradation process in soil. []
Q5: Are there any other microorganisms capable of degrading 2,4,8-Trichlorodibenzofuran?
A5: Yes, a marine bacterial strain, Sphingomonas sp. strain RW1, has been identified as capable of catabolizing 2,4,8-Trichlorodibenzofuran. [] This finding highlights the potential of exploring diverse microbial communities for bioremediation applications.
Q6: Is there any evidence suggesting a connection between the structure of 2,4,8-Trichlorodibenzofuran and its biological activity?
A6: Research on the degradation of various chlorinated dibenzofurans suggests that the number and position of chlorine atoms on the molecule influence its susceptibility to biodegradation. [] This observation indicates a potential structure-activity relationship, warranting further investigation.
Q7: Are there any specific enzymes involved in the degradation of 2,4,8-Trichlorodibenzofuran?
A7: The white-rot fungus Phanerochaete sordida YK-624 utilizes a ligninolytic enzyme system, including a novel lignin peroxidase (YK-LiP), to degrade various polychlorinated aromatic compounds, including 2,4,8-Trichlorodibenzofuran. [] This enzymatic system presents a promising avenue for developing targeted bioremediation strategies.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




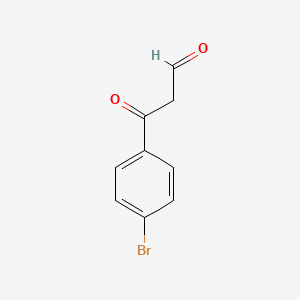
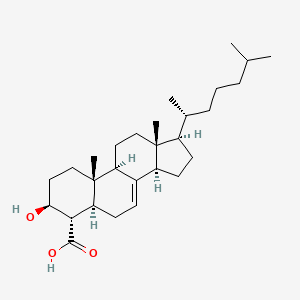
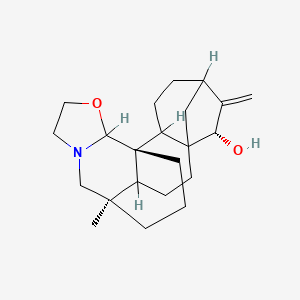
![(2S,4AR,6aR,7R,10R,10aS,10bS)-2-(furan-3-yl)-7-hydroxy-6a,10b-dimethyl-4a,5,6,6a,7,10,10a,10b-octahydro-1H-10,7-(epoxymethano)benzo[f]isochromene-4,12(2H)-dione](/img/structure/B1205583.png)


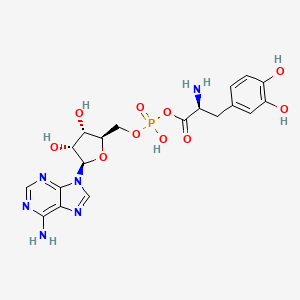

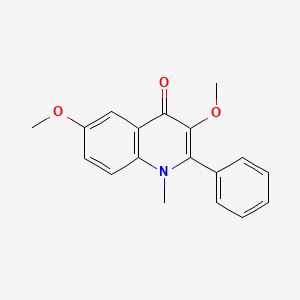
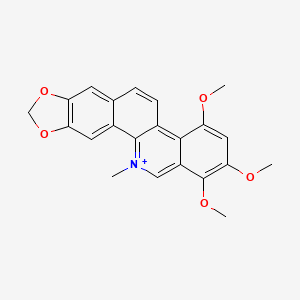
![N-{1-Benzyl-(2S,3S)-2,3-dihydroxy-4-[3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyrylamino]-5-phenyl-pentyl}-3-methyl-2-(3-methyl-3-pyridin-2-ylmethyl-ureido)-butyramide](/img/structure/B1205592.png)
![(2R)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoic acid](/img/structure/B1205593.png)
